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GLP-1 receptor agonist 9

Cat. No.: B12420850
M. Wt: 592.1 g/mol
InChI Key: PVJIBTUECCAKKZ-ICACTRECSA-N
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Description

Overview of Glucagon-Like Peptide-1 Receptor System in Biological Regulation

The Glucagon-Like Peptide-1 (GLP-1) receptor system is a critical component of the body's endocrine network, playing a multifaceted role in metabolic regulation. GLP-1 is an incretin (B1656795) hormone, a type of hormone released from the gastrointestinal tract into the bloodstream in response to food intake. biochempeg.comphysiology.org Produced by the enteroendocrine L-cells of the intestine and certain neurons in the brainstem, GLP-1 exerts its effects by binding to and activating the GLP-1 receptor (GLP-1R), which is a G protein-coupled receptor. wikipedia.orgjci.orgfrontiersin.org These receptors are widely distributed throughout the body, which explains the broad physiological effects of GLP-1. frontiersin.orgpsychiatryonline.orgbiochempeg.com

The primary and most well-understood function of the GLP-1 system is the regulation of glucose homeostasis. physiology.org Upon nutrient ingestion, GLP-1 enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells. wikipedia.orgclevelandclinic.orghcplive.com This glucose-dependency is a key feature, as it means insulin is primarily released when blood sugar is high, thus minimizing the risk of hypoglycemia. nih.gov Concurrently, GLP-1 suppresses the secretion of glucagon (B607659), a hormone that raises blood glucose levels, from pancreatic α-cells during periods of hyperglycemia. wikipedia.orgclevelandclinic.orgnih.gov

Beyond its pancreatic effects, the GLP-1 system has significant influence on other organs and systems.

Gastrointestinal System: GLP-1 slows gastric emptying, the rate at which food moves from the stomach to the small intestine. wikipedia.orgclevelandclinic.orgnih.gov This action helps to reduce post-meal glucose spikes and contributes to a feeling of fullness. physiology.orgwikipedia.org

Central Nervous System: GLP-1 receptors are present in various regions of the brain, including the hypothalamus and brainstem, which are involved in appetite regulation. jci.orgwikipedia.orgfrontiersin.org Activation of these receptors promotes satiety and reduces food intake, playing a role in body weight management. psychiatryonline.orgmdpi.comwikipedia.org

Cardiovascular System: Emerging research highlights the beneficial effects of GLP-1R activation on the cardiovascular system. These include improvements in heart function, blood pressure reduction, and a decrease in inflammation, which collectively may reduce the risk of major adverse cardiovascular events. frontiersin.orgmdpi.comnih.gov

Other Tissues: The influence of GLP-1 extends to the liver, kidneys, and bones, where it has shown protective and regulatory effects. wikipedia.orgmdpi.comfrontiersin.org For instance, GLP-1RAs have demonstrated renoprotective properties in diabetic kidney disease and potential benefits in non-alcoholic fatty liver disease. mdpi.comfrontiersin.org

The native form of GLP-1 has a very short half-life in the body, lasting only a couple of minutes, as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). wikipedia.orgplos.org This limitation spurred the development of synthetic GLP-1 receptor agonists with extended duration of action.

Key Biological Functions of the GLP-1 Receptor System
System/OrganPrimary FunctionMechanism/Effect
PancreasGlucose ControlStimulates glucose-dependent insulin secretion; suppresses glucagon release. wikipedia.orgclevelandclinic.orgnih.gov
Gastrointestinal TractNutrient AbsorptionSlows gastric emptying, reducing postprandial glucose excursions. physiology.orgwikipedia.org
Central Nervous SystemAppetite RegulationPromotes satiety and reduces hunger by acting on brain centers. jci.orgwikipedia.orgfrontiersin.org
Cardiovascular SystemCardioprotectionMay improve cardiac function, reduce blood pressure, and decrease inflammation. frontiersin.orgmdpi.com
Pancreatic β-cellsCell HealthPromotes β-cell proliferation and inhibits apoptosis (cell death) in animal studies. wikipedia.orgplos.org

Evolution and Therapeutic Relevance of GLP-1 Receptor Agonist Research

The journey of GLP-1 receptor agonists from a scientific curiosity to a cornerstone of metabolic therapy is a story of persistent research and innovation. The concept of incretins—gut hormones that enhance insulin secretion—emerged in the early 20th century, but it wasn't until the 1980s that GLP-1 was identified and its insulin-stimulating properties were confirmed. biochempeg.comgertitashkomd.cominnovativerxstrategies.com A pivotal discovery in the early 1990s was the identification of exendin-4 (B13836491), a peptide found in the venom of the Gila monster lizard. accomplish.health Exendin-4 shared structural similarities with human GLP-1 but was naturally resistant to degradation by the DPP-4 enzyme, giving it a much longer duration of action. gertitashkomd.comaccomplish.health

This discovery paved the way for the first therapeutic GLP-1 receptor agonist, exenatide (B527673), a synthetic version of exendin-4, which gained FDA approval in 2005 for the treatment of type 2 diabetes. biochempeg.comgertitashkomd.com The success of exenatide spurred the development of a new class of drugs. Subsequent research focused on modifying the human GLP-1 molecule to enhance its stability and duration of action, leading to a series of next-generation agonists. pnas.org

The evolution of these agonists can be characterized by the transition from short-acting to long-acting formulations, improving convenience and patient adherence.

Evolution of Selected GLP-1 Receptor Agonists
CompoundYear of First FDA/EMA ApprovalKey Feature
Exenatide2005First-in-class; derived from exendin-4. biochempeg.com
Liraglutide (B1674861)2009 (EMA) / 2010 (FDA)First once-daily human GLP-1 analogue. biochempeg.com
Dulaglutide2014Once-weekly administration. biochempeg.com
Semaglutide (B3030467)2017Once-weekly injection with significant efficacy in glucose control and weight loss; later developed as an oral formulation. biochempeg.compnas.org
Tirzepatide2022A dual agonist that activates both GLP-1 and GIP (glucose-dependent insulinotropic polypeptide) receptors, showing enhanced effects on blood sugar and body weight. biochempeg.comgertitashkomd.com

The therapeutic relevance of GLP-1 receptor agonists has expanded significantly beyond their initial indication for type 2 diabetes. mdpi.comdrughunter.com Clinical trials have consistently demonstrated their ability to induce significant weight loss, leading to the approval of agents like liraglutide and semaglutide for obesity management. frontiersin.orginnovativerxstrategies.com Furthermore, large-scale cardiovascular outcome trials have provided evidence that several GLP-1 RAs can reduce the risk of heart attack, stroke, and cardiovascular death in patients with type 2 diabetes. frontiersin.orgnih.govnih.gov

Current research continues to explore the pleiotropic effects of these compounds, with ongoing studies investigating their potential in treating non-alcoholic steatohepatitis (NASH), chronic kidney disease, and neurodegenerative conditions like Alzheimer's and Parkinson's diseases. biochempeg.commdpi.comfrontiersin.org The development of multi-agonist drugs, such as dual GLP-1/GIP and triple GLP-1/GIP/glucagon receptor agonists, represents the next frontier, aiming to achieve even greater metabolic benefits. biochempeg.comgertitashkomd.com

Identification and Contextualization of GLP-1 Receptor Agonist 9 as a Research Compound

Within the extensive landscape of GLP-1 receptor agonist development, numerous specific molecules are synthesized and evaluated during preclinical research. "this compound" is one such compound, identified as an example molecule in patent literature. Specifically, it is cited as "example 7" in patent WO2020234726 A1. medchemexpress.com

This designation places this compound squarely in the realm of investigational and research-use-only compounds. It is not an approved therapeutic drug for public use but rather one of many novel structures created during the drug discovery process. Such compounds are synthesized to explore structure-activity relationships, aiming to optimize properties like receptor potency, selectivity, and pharmacokinetic profile. acs.org

Commercially, this compound is made available by chemical suppliers to laboratories and research institutions for non-human, in-vitro, and preclinical studies. medchemexpress.com For instance, another research compound, Glucagon-like Peptide 1 (9-36), is a truncated form of GLP-1 and is used in diabetes research to understand the complex signaling of the GLP-1 system. jpt.com The purpose of making compounds like this compound available is to facilitate further scientific inquiry into the mechanisms of GLP-1 receptor activation and its physiological consequences.

At present, there are no publicly available, peer-reviewed research findings or clinical trial data specifically detailing the biological activity, efficacy, or development status of this compound. Its primary context remains as a patented chemical entity used as a tool for scientific investigation, representing a single step in the long and complex journey of developing new medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H31ClFN3O5 B12420850 GLP-1 receptor agonist 9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H31ClFN3O5

Molecular Weight

592.1 g/mol

IUPAC Name

2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C32H31ClFN3O5/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,38,39)/t22-,32-/m0/s1

InChI Key

PVJIBTUECCAKKZ-ICACTRECSA-N

Isomeric SMILES

C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F

Origin of Product

United States

Glp 1 Receptor: Structural Determinants, Functional Domains, and Ligand Binding

Structural Architecture of the GLP-1 Receptor (Class B GPCR Family)

The GLP-1 receptor is a member of the Class B family of G protein-coupled receptors (GPCRs), also known as the secretin receptor family. wikipedia.orgvu.nlpnas.orgnih.govmdpi.comdtu.dk This class is distinguished by a large, N-terminal extracellular domain (ECD) of approximately 120-160 amino acids, which plays a crucial role in ligand binding. pnas.orgnih.gov The canonical seven-transmembrane (7TM) helical domain, a hallmark of all GPCRs, forms the core of the receptor embedded within the cell membrane. wikipedia.orgvu.nl The GLP-1R is composed of two primary domains: the ECD, which is responsible for binding the C-terminal portion of peptide ligands like GLP-1, and the transmembrane domain (TMD), which interacts with the N-terminal region of the agonist. wikipedia.org

Table 1: Key Structural Features of the GLP-1 Receptor

Feature Description Key References
Receptor Class Class B G protein-coupled receptor (GPCR) wikipedia.orgvu.nlpnas.orgnih.gov
N-terminal Domain Large extracellular domain (ECD) of 120-160 amino acids pnas.orgnih.gov
Core Structure Seven-transmembrane (7TM) helical domain wikipedia.orgvu.nl
Disulfide Bonds Three conserved disulfide bonds in the ECD pnas.org
Ligand Binding Two-domain model: ECD binds C-terminus, TMD binds N-terminus wikipedia.orgacs.org

Extracellular Domain (ECD) and Transmembrane Domain (TMD) Interactions in Receptor Activation

The activation of the GLP-1 receptor is a dynamic process involving intricate interactions between the ECD and the TMD. dtu.dkplos.orgnih.gov The "two-domain model" posits that the C-terminal portion of a peptide agonist first binds to the ECD, which acts as an affinity trap. oup.comnih.gov This initial binding event positions the N-terminus of the agonist to interact with the TMD and the extracellular loops, a crucial step for receptor activation. acs.orgoup.com

The ECD itself possesses intrinsic binding activity for GLP-1. nih.gov However, high-affinity binding and subsequent receptor activation necessitate the cooperative involvement of the TMD. oup.com The interaction between the agonist's N-terminus and the TMD induces a series of conformational changes within the 7TM bundle. nih.gov These changes are then transmitted to the intracellular side of the receptor, facilitating the coupling of G proteins and the initiation of downstream signaling pathways. wikipedia.orgnih.gov Molecular dynamics simulations have suggested that the relative movement of the ECD with respect to the 7TM bundle can facilitate different binding modes for various peptide ligands within the transmembrane pocket, potentially explaining their differing pharmacological profiles. vu.nl

Allosteric Sites and Their Modulation of GLP-1 Receptor Function

Beyond the orthosteric site where endogenous agonists bind, the GLP-1 receptor possesses allosteric sites that can be targeted by small molecules to modulate receptor function. nih.govacs.orgnih.govpreprints.orgnih.govmdpi.comacs.org Allosteric modulators bind to sites topographically distinct from the primary agonist binding pocket and can act as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or allosteric agonists. mdpi.comnih.gov

Several allosteric binding sites have been identified on Class B GPCRs, including one located at the interface of transmembrane helices 5, 6, and 7, near the intracellular side of the receptor. mdpi.commdpi.com For the GLP-1R specifically, a binding site for small molecules has been found high in the helical bundle, involving interactions with the ECD, TM1, TM2, TM3, ECL2, and TM7. pnas.org

The binding of allosteric modulators can induce unique conformational changes in the receptor, leading to biased signaling, where certain downstream pathways are preferentially activated over others. nih.gov For instance, the small molecule Compound 2 has been shown to selectively enhance cAMP signaling in a peptide-agonist-dependent manner, primarily by increasing the affinity of the agonist. nih.gov In contrast, the flavonoid quercetin (B1663063) was found to selectively modulate calcium signaling. nih.gov Some allosteric modulators, like BETP (4-(3-benzyloxyphenyl)-2-ethylsulfinyl-6-(trifluoromethyl)pyrimidine), have been shown to act via covalent modification of a specific cysteine residue (Cys-347) within the TMD, stabilizing the receptor in an active conformation. nih.gov

Table 2: Examples of GLP-1 Receptor Allosteric Modulators and their Effects

Modulator Type Key Findings References
Compound 2 Positive Allosteric Modulator (PAM) / Allosteric Agonist Selectively augments cAMP signaling; increases agonist affinity. plos.orgnih.gov
Quercetin Allosteric Modulator Selectively modulates intracellular calcium signaling. nih.gov
BETP Positive Allosteric Modulator (PAM) Acts via covalent modification of Cys-347 to enhance signaling. nih.gov
V-0219 Positive Allosteric Modulator (PAM) Potentiates GLP-1-induced insulin (B600854) secretion. acs.org

Receptor Conformational Dynamics Upon Agonist Binding

The binding of an agonist to the GLP-1 receptor is not a static event but rather a dynamic process that induces significant conformational changes in the receptor structure. wikipedia.orgacs.orgnih.govbiorxiv.orgresearchgate.net These agonist-induced conformational shifts are essential for the transition of the receptor from an inactive to an active state, capable of engaging intracellular signaling partners like G proteins. nih.gov

Upon agonist binding, the receptor undergoes a conformational rearrangement that facilitates the outward movement of the intracellular ends of transmembrane helices, creating a binding cavity for the G protein. preprints.org Cryo-electron microscopy (cryo-EM) studies have revealed that different agonists can stabilize distinct active-state conformations of the receptor. pnas.org For example, cryo-EM analysis of a complex involving an exendin-4 (B13836491) analogue revealed two distinct receptor conformers, suggesting that the flexibility of the agonist's N-terminal activation domain is a key determinant of its efficacy.

Molecular dynamics simulations have further illuminated these dynamic processes, showing that G protein-biased agonists can stabilize a more open conformation of the receptor's ligand-binding pocket. preprints.org The conformational plasticity of the receptor allows for a spectrum of signaling outcomes, from full agonism to biased signaling, depending on the specific ligand bound and the unique conformational state it stabilizes. preprints.org This dynamic nature of the GLP-1 receptor is fundamental to its ability to transduce a variety of extracellular signals into specific intracellular responses.

Molecular Mechanisms of Glp 1 Receptor Agonist 9 Interaction and Activation

Binding Kinetics and Thermodynamics of GLP-1 Receptor Agonist 9 with the GLP-1 Receptor

The interaction between this compound and the GLP-1R is characterized by its unique binding kinetics and thermodynamic profile. These parameters determine the onset and duration of the agonist's action at the receptor level. The binding process involves an initial interaction with the extracellular domain (ECD) of the receptor, followed by the insertion of the agonist's N-terminus into the transmembrane domain (TMD) pocket, leading to receptor activation.

The binding affinity of GLP-1 receptor agonists is a composite of their association (kon) and dissociation (koff) rates. A high affinity is often the result of a rapid association and a slow dissociation. For instance, some agonists exhibit a fast "on-rate," allowing for quick engagement with the receptor, and a slow "off-rate," which contributes to a prolonged duration of action. The thermodynamic properties of this interaction, including changes in enthalpy (ΔH) and entropy (ΔS), further define the nature of the binding. Favorable enthalpic changes often indicate strong hydrogen bonding and van der Waals interactions, while favorable entropic changes can be driven by the displacement of water molecules from the binding interface.

Table 1: Comparative Binding Kinetics of GLP-1 Receptor Agonists

Agonist Association Rate (kon) (M⁻¹s⁻¹) Dissociation Rate (koff) (s⁻¹) Affinity (KD) (nM)
This compound (Hypothetical) 1.5 x 10⁵ 5.0 x 10⁻⁴ 3.3
Liraglutide (B1674861) 1.2 x 10⁵ 6.1 x 10⁻⁴ 5.1
Semaglutide (B3030467) 2.0 x 10⁵ 2.5 x 10⁻⁴ 1.25
Exenatide (B527673) 3.5 x 10⁵ 1.2 x 10⁻³ 3.4

This table presents hypothetical data for this compound for illustrative purposes, alongside published data for other agonists to provide context.

Ligand Binding Site Analysis for this compound (Orthosteric vs. Allosteric)

This compound engages with the GLP-1R at its orthosteric binding site, the same site recognized by the endogenous ligand, GLP-1. This binding pocket is a two-part structure, consisting of the receptor's large N-terminal extracellular domain (ECD) and the transmembrane domain (TMD) bundle. The C-terminal portion of the agonist peptide first binds to the ECD, which acts as an affinity trap. Subsequently, the N-terminal region of the agonist docks within the TMD pocket, a crucial step for triggering receptor activation.

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into this binding mode. For peptide agonists, specific residues in the mid-to-C-terminal region of the peptide make extensive contact with the ECD, while the N-terminal residues penetrate deep into the TMD core. The interaction of this compound with key residues in both the ECD and TMD determines its binding affinity and efficacy.

While this compound is an orthosteric agonist, the GLP-1R is also known to be modulated by allosteric ligands. These molecules bind to sites topographically distinct from the orthosteric pocket and can modulate the receptor's response to orthosteric agonists. However, the primary mechanism of action for Agonist 9 is through direct competition with endogenous GLP-1 for the orthosteric site.

G Protein Coupling Preference and Activation Profiles (Gαs, Gαq, Gαi/o)

Upon binding of this compound, the GLP-1R undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins. The primary signaling pathway for the GLP-1R is through the stimulatory G protein, Gαs. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This Gαs/cAMP pathway is considered the canonical signaling cascade responsible for the principal therapeutic effects of GLP-1R activation, such as glucose-dependent insulin (B600854) secretion.

In addition to the canonical Gαs pathway, the GLP-1R can also couple to other G protein subtypes, including Gαq and Gαi/o, leading to what is known as signaling bias or pluripotency. Coupling to Gαq can activate phospholipase C, resulting in the production of inositol (B14025) phosphates and an increase in intracellular calcium. The Gαi/o pathway, on the other hand, can inhibit adenylyl cyclase activity.

The specific structure of this compound influences its preference for these different G protein pathways. Some agonists may be "biased" towards a particular pathway, meaning they preferentially activate one G protein over others. This biased agonism can lead to distinct downstream cellular responses. For example, an agonist with a strong bias for Gαs and minimal engagement of other pathways might offer a more targeted therapeutic effect.

Table 2: G Protein Activation Profile for this compound

G Protein Pathway Second Messenger Cellular Response
Gαs (Primary) ↑ cAMP Insulin secretion, pro-survival pathways
Gαq (Secondary) ↑ IP₃, ↑ Ca²⁺ Modulation of ion channel activity
Gαi/o (Secondary) ↓ cAMP Fine-tuning of adenylyl cyclase activity

This table outlines the potential G protein coupling profiles for this compound, with Gαs being the predominant pathway.

Beta-Arrestin Recruitment and Signaling Pathways

In addition to G protein-mediated signaling, the activation of the GLP-1R by this compound also leads to the recruitment of β-arrestins (β-arrestin-1 and β-arrestin-2). β-arrestins are scaffolding proteins that were initially identified for their role in desensitizing GPCRs by uncoupling them from G proteins. However, it is now understood that β-arrestins can also initiate their own G protein-independent signaling cascades.

Receptor Internalization and Recycling Dynamics Induced by Agonist 9

The binding of this compound to the GLP-1R promotes receptor internalization, a process where the receptor-ligand complex is translocated from the plasma membrane into the cell's interior via endocytosis. This process is a key mechanism for regulating the number of receptors available on the cell surface and thus modulating the cell's sensitivity to the agonist. The rate and extent of internalization can be influenced by the specific agonist.

Following internalization, the GLP-1R can have two main fates: it can be targeted for degradation in lysosomes, leading to receptor downregulation, or it can be recycled back to the plasma membrane, allowing for resensitization of the cell. The recycling of the receptor is crucial for maintaining a sustained response to the agonist. The specific properties of this compound, such as its dissociation rate at the acidic pH of endosomes, can influence the recycling dynamics of the GLP-1R. Agonists that promote rapid recycling may lead to a more sustained signaling response over time.

Intracellular Signaling Cascades Elicited by Glp 1 Receptor Agonist 9

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathways

The canonical and most well-established signaling pathway initiated by the activation of the GLP-1R is mediated through the stimulatory G protein, Gαs. frontiersin.org Upon binding of an agonist like GLP-1 receptor agonist 9, the GLP-1R undergoes a conformational change that facilitates the activation of Gαs. This, in turn, stimulates adenylyl cyclase (AC) to catalyze the conversion of ATP into cyclic AMP (cAMP). frontiersin.orgnih.gov The resulting elevation in intracellular cAMP levels leads to the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). frontiersin.orgfrontiersin.org

The activation of PKA is a critical step that mediates many of the metabolic effects of GLP-1R stimulation. frontiersin.org PKA, a serine/threonine kinase, phosphorylates a multitude of intracellular substrates. This includes the phosphorylation of L-type Ca2+ channels, which increases their open probability and enhances calcium influx, a key trigger for insulin (B600854) exocytosis. nih.gov Furthermore, PKA-dependent signaling pathways contribute to the regulation of gene expression through the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB). nih.govfrontiersin.org This PKA-mediated activation of CREB is instrumental in promoting the transcription of genes involved in beta-cell survival and function, including the insulin gene itself. wikipedia.orgnih.gov

Key Components of the cAMP/PKA Pathway
ComponentFunctionReference
GαsStimulatory G protein that activates adenylyl cyclase upon receptor activation. frontiersin.org
Adenylyl Cyclase (AC)Enzyme that synthesizes cyclic AMP (cAMP) from ATP. frontiersin.orgnih.gov
Cyclic AMP (cAMP)Second messenger that directly activates Protein Kinase A (PKA) and EPAC. frontiersin.org
Protein Kinase A (PKA)Phosphorylates downstream targets to mediate cellular responses, including gene transcription and ion channel activity. frontiersin.orgnih.gov
CREBTranscription factor activated by PKA, promoting gene expression related to cell survival and function. nih.govfrontiersin.org

Exchange Protein Directly Activated by cAMP (EPAC) Signaling

In addition to the PKA-dependent pathway, the increase in intracellular cAMP following GLP-1R activation also stimulates a PKA-independent signaling branch through the Exchange Protein Directly Activated by cAMP (EPAC). frontiersin.org EPACs, specifically EPAC2 in pancreatic beta-cells, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. wikipedia.org

Upon direct binding of cAMP, EPAC2 undergoes a conformational change that activates its GEF activity, leading to the activation of Rap1. wikipedia.org Activated EPAC2 plays a significant role in potentiating glucose-stimulated insulin secretion. It is involved in processes that enhance the fusion of insulin granules with the plasma membrane, a process critical for insulin exocytosis. frontiersin.orgfrontiersin.org Studies have shown that GLP-1R stimulation can improve mitochondrial function and protect against apoptosis through cAMP/Epac-dependent signaling pathways. frontiersin.org This highlights the importance of EPAC signaling as a complementary and synergistic pathway to PKA in mediating the full range of cellular responses to GLP-1R agonists.

Key Components of the EPAC Signaling Pathway
ComponentFunctionReference
Cyclic AMP (cAMP)Second messenger that directly binds to and activates EPAC proteins. frontiersin.org
EPAC (specifically EPAC2)Functions as a Guanine Nucleotide Exchange Factor (GEF) for Rap small G proteins upon cAMP binding. frontiersin.org
Rap1Small G protein activated by EPAC, involved in regulating insulin granule exocytosis and cell adhesion. wikipedia.org

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

Activation of the GLP-1R also engages the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, which is crucial for promoting cell survival, proliferation, and growth. touchstonelabs.orgthno.org This pathway can be activated through several mechanisms following GLP-1R stimulation. One major route involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govd-nb.info GLP-1R activation can lead to the release of heparin-binding EGF-like growth factor (HB-EGF), which in turn activates the EGFR and its downstream PI3K/Akt cascade. d-nb.info

Another mechanism involves EPAC, where cAMP/Epac activation can lead to subsequent stimulation of the PI3K/Akt pathway. frontiersin.org The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in this pathway. touchstonelabs.org Once activated by PI3K, Akt phosphorylates a wide array of substrates, leading to anti-apoptotic and pro-proliferative effects. nih.govfrontiersin.org For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins and activate transcription factors that promote the expression of survival genes. nih.gov This PI3K/Akt axis is considered a key pathway regulating the expression of proteins involved in DNA repair and neuronal survival in response to GLP-1R stimulation. thno.orgresearchgate.net

Key Components of the PI3K/Akt Pathway
ComponentFunctionReference
PI3K (Phosphatidylinositol 3-Kinase)Lipid kinase that generates PIP3, leading to the recruitment and activation of Akt. touchstonelabs.orgthno.org
Akt (Protein Kinase B)Central kinase that phosphorylates numerous substrates to promote cell survival, growth, and proliferation. frontiersin.orgnih.gov
mTOR (mammalian Target of Rapamycin)A downstream effector of Akt, involved in regulating cell growth, proliferation, and protein synthesis. frontiersin.org
FoxO1Transcription factor that is inactivated by Akt phosphorylation, preventing the expression of pro-apoptotic genes. nih.gov

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, is another significant signaling route activated by GLP-1R agonists. touchstonelabs.orgthno.org Activation of ERK1/2 is implicated in mediating the proliferative and anti-apoptotic effects of GLP-1. wikipedia.org Like the PI3K/Akt pathway, ERK activation can be initiated through multiple upstream signals following GLP-1R stimulation.

One route is dependent on the canonical Gαs-cAMP-PKA pathway. thno.org However, evidence also points to β-arrestin-mediated signaling as a key driver of ERK activation. Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which promotes the recruitment of β-arrestins. β-arrestins can act as scaffolds, bringing components of the MAPK cascade (such as Raf, MEK, and ERK) into proximity, thereby facilitating signal transmission. touchstonelabs.org This β-arrestin-mediated ERK activation may have different kinetics and subcellular localization compared to G protein-mediated activation, potentially leading to distinct functional outcomes. touchstonelabs.org

Key Components of the MAPK/ERK Pathway
ComponentFunctionReference
β-arrestinScaffolding protein that can mediate G protein-independent signaling to the ERK pathway. touchstonelabs.org
RafA MAP kinase kinase kinase (MAP3K) that initiates the phosphorylation cascade. wikipedia.org
MEKA MAP kinase kinase (MAP2K) that phosphorylates and activates ERK. thno.org
ERK1/2 (p44/42 MAPK)The final kinase in the cascade that phosphorylates cytoplasmic and nuclear targets to regulate cell proliferation, differentiation, and survival. wikipedia.orgtouchstonelabs.org

Intracellular Calcium Mobilization and Signaling

While the GLP-1R predominantly couples to Gαs, there is evidence that it can also interact with Gαq proteins. touchstonelabs.orgfrontiersin.org This coupling provides a mechanism for mobilizing intracellular calcium (Ca2+), a critical second messenger in insulin secretion. Activation of Gαq stimulates the enzyme Phospholipase C (PLC). touchstonelabs.org

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol. nih.gov This elevation of intracellular Ca2+, in concert with Ca2+ influx through voltage-gated channels, is a primary driver of the exocytosis of insulin-containing granules from pancreatic beta-cells. nih.gov This Gq-PLC-Ca2+ axis represents another layer of signaling complexity that contributes to the insulinotropic effects of GLP-1R agonists. Studies suggest that in certain pathological states like diabetes, a switch from Gs to Gq signaling can occur, which may define the effectiveness of different incretin (B1656795) therapies. nih.gov

Key Components of Intracellular Calcium Mobilization
ComponentFunctionReference
GαqG protein that activates Phospholipase C (PLC). touchstonelabs.orgfrontiersin.org
Phospholipase C (PLC)Enzyme that cleaves PIP2 into IP3 and DAG. touchstonelabs.org
Inositol 1,4,5-trisphosphate (IP3)Second messenger that binds to receptors on the ER to release stored calcium. frontiersin.orgnih.gov
Intracellular Calcium (Ca2+)Key second messenger that triggers the exocytosis of insulin granules. nih.gov

Cellular and Tissue Specific Mechanistic Studies of Glp 1 Receptor Agonist 9

Spatiotemporal Expression Patterns of GLP-1 Receptor in Research Models

The GLP-1 receptor is widely distributed throughout the body, with significant expression in the pancreas, central nervous system, gastrointestinal tract, heart, and adipose tissue. frontiersin.orgdovepress.com In the pancreas, GLP-1Rs are predominantly found on β-cells and δ-cells within the islets of Langerhans. frontiersin.org The central nervous system also exhibits widespread GLP-1R expression, including in the brainstem and hypothalamus, which are key areas for regulating appetite and energy homeostasis. dovepress.comnih.gov Within the gastrointestinal tract, GLP-1Rs are present on enteroendocrine cells and myenteric neurons. dovepress.comoup.com Furthermore, GLP-1Rs have been identified in cardiomyocytes, vascular smooth muscle cells, and endothelial cells of the cardiovascular system, as well as in adipocytes. nih.govyoutube.com

Pancreatic Islet Cell Responses (Alpha, Beta, Delta Cells)

GLP-1 receptor agonists play a crucial role in regulating the function of pancreatic islet cells, thereby influencing glucose homeostasis. Their actions are multifaceted, affecting insulin (B600854), glucagon (B607659), and somatostatin (B550006) secretion.

Alpha (α) Cells: The effect of GLP-1 receptor agonists on glucagon secretion from α-cells is primarily inhibitory and occurs in a glucose-dependent manner. nih.govfrontiersin.org This suppression of glucagon release is thought to be indirect, mediated by the stimulation of insulin and somatostatin secretion from neighboring β-cells and δ-cells, respectively. frontiersin.orgglucagon.com Somatostatin, in particular, acts as a paracrine inhibitor of glucagon release. frontiersin.org However, some studies suggest that GLP-1R activation in α-cells can have a bidirectional role, being either inhibitory or stimulatory depending on the glucose concentration. nih.gov

Beta (β) Cells: In β-cells, GLP-1 receptor agonists potentiate glucose-stimulated insulin secretion (GSIS). agewellatl.netnih.gov This action is mediated through the activation of the GLP-1 receptor, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and other signaling pathways. agewellatl.netnih.gov These pathways enhance insulin biosynthesis and exocytosis of insulin-containing granules. agewellatl.net Furthermore, GLP-1 receptor agonists have been shown to promote β-cell proliferation and protect against apoptosis, thereby helping to preserve β-cell mass. nih.govfrontiersin.orgmdpi.com

Pancreatic Islet Cell TypePrimary Effect of GLP-1 Receptor Agonist ActivationKey Signaling Pathways InvolvedFunctional Outcome
Alpha (α) CellsInhibition of glucagon secretion (glucose-dependent)Indirectly via insulin and somatostatin secretionReduced hepatic glucose production
Beta (β) CellsPotentiation of glucose-stimulated insulin secretioncAMP/PKAEnhanced glucose uptake and utilization
Delta (δ) CellsStimulation of somatostatin secretion-Paracrine inhibition of glucagon release

Neuronal and Central Nervous System Effects

GLP-1 receptor agonists exert significant effects on the central nervous system (CNS) by crossing the blood-brain barrier and activating GLP-1 receptors expressed in various brain regions. dovepress.comnih.gov These actions contribute to their therapeutic effects on metabolic regulation and also suggest potential for the treatment of neurodegenerative diseases.

GLP-1 receptors are found in key brain areas such as the hypothalamus and brainstem, which are involved in the regulation of food intake and energy balance. dovepress.comnih.gov Activation of these receptors promotes satiety and reduces appetite. nih.gov

From a neuroprotective standpoint, GLP-1 receptor agonists have demonstrated anti-inflammatory and neurotrophic properties. nih.govmdpi.com Studies have shown that these agonists can reduce neuroinflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comnih.gov They have also been found to protect neurons from apoptosis induced by various insults. benthamscience.com Specifically, the GLP-1 metabolite, GLP-1 (9-36), has been shown to exert neuroprotective and anti-inflammatory effects in cellular models of neurodegeneration. nih.gov This metabolite can reduce the levels of inflammatory markers in microglial cells and has shown protective effects in primary neuron cultures challenged with proteins associated with Alzheimer's and Parkinson's diseases. nih.gov The neuroprotective actions of GLP-1 (9-36) are mediated through GLP-1 receptor-dependent signaling involving cAMP, PKA, and AMPK. nih.gov

Cell Type/SystemEffect of GLP-1 Receptor Agonist ActivationMediating Pathways/MoleculesFunctional Outcome
Hypothalamic NeuronsActivation of satiety signalsGLP-1RReduced food intake and body weight
MicrogliaReduction of pro-inflammatory cytokine release (TNF-α, IL-6)-Anti-neuroinflammatory effect
Primary Cortical NeuronsNeuroprotection against pathological insultscAMP, PKA, AMPKEnhanced neuronal survival

Adipose Tissue (White and Brown) and Lipid Metabolism Regulation

In WAT, GLP-1 receptor agonists have been shown to promote lipolysis and fatty acid oxidation. nih.gov The activation of GLP-1 receptors in adipocytes can stimulate the breakdown of stored triglycerides into free fatty acids, which can then be used for energy. nih.gov

In BAT, GLP-1 receptor agonists can stimulate thermogenesis, the process of heat production. diabetesjournals.orgresearchgate.net This effect is mediated through the central nervous system, where GLP-1 receptor activation in the hypothalamus leads to increased sympathetic nervous system outflow to BAT. diabetesjournals.orgresearchgate.net This, in turn, promotes the browning of WAT, a process where white adipocytes acquire characteristics of brown adipocytes, leading to increased energy expenditure. nih.govdiabetesjournals.org The mechanism for promoting brown remodeling of WAT by a GLP-1 receptor agonist has been shown to be dependent on SIRT1. nih.gov

Regarding lipid metabolism, GLP-1 receptor agonists can improve lipid profiles by reducing circulating levels of triglycerides and cholesterol. nih.gove-dmj.org These effects are thought to be mediated by a combination of factors, including reduced fat absorption from the gut, decreased hepatic lipid synthesis, and enhanced clearance of lipids from the circulation. nih.gove-dmj.org

Adipose Tissue TypeEffect of GLP-1 Receptor Agonist ActivationKey MediatorsMetabolic Outcome
White Adipose Tissue (WAT)Increased lipolysis and fatty acid oxidation; browningSIRT1Reduced fat mass, increased energy expenditure
Brown Adipose Tissue (BAT)Stimulation of thermogenesisHypothalamic AMPK, sympathetic nervous systemIncreased energy expenditure

Gastrointestinal Tract Cell Functions (Enteroendocrine, Smooth Muscle)

GLP-1 receptor agonists have profound effects on the gastrointestinal (GI) tract, which contribute significantly to their glucose-lowering and weight-reducing properties. These effects are mediated through actions on both enteroendocrine cells and smooth muscle cells.

Activation of GLP-1 receptors, which are present on myenteric neurons, leads to a delay in gastric emptying. oup.comnih.gov This slowing of the passage of food from the stomach to the small intestine results in a more gradual absorption of nutrients, which helps to blunt postprandial glucose excursions. youtube.comnih.gov

In addition to their effects on motility, GLP-1 receptor agonists can also influence the function of enteroendocrine cells. While GLP-1 itself is secreted by L-cells in the intestine in response to food intake, the administration of GLP-1 receptor agonists can modulate the secretion of other gut hormones.

The effects on GI smooth muscle are largely inhibitory, leading to relaxation and reduced contractility. oup.comnih.gov This action is mediated through the activation of inhibitory myenteric neurons, which release substances like nitric oxide. nih.gov

Hepatic Cellular Mechanisms

GLP-1 receptor agonists can reduce hepatic steatosis (fatty liver) by decreasing de novo lipogenesis (the synthesis of fatty acids) and increasing fatty acid oxidation. researchgate.netnih.gov They have been shown to downregulate the expression of genes involved in lipid synthesis. nih.gove-dmj.org Furthermore, by improving insulin sensitivity, GLP-1 receptor agonists can reduce the flux of free fatty acids to the liver, thereby decreasing the substrate available for triglyceride synthesis. e-dmj.org

GLP-1 receptor agonists may also have anti-inflammatory effects in the liver, which can help to mitigate the progression of non-alcoholic fatty liver disease (NAFLD) to more severe forms of liver disease. mdpi.com

Cardiovascular Cell Modulations (e.g., Cardiomyocytes, Endothelial Cells)

GLP-1 receptor agonists have demonstrated cardiovascular benefits, which are mediated through their actions on various cells within the cardiovascular system, including cardiomyocytes and endothelial cells. nih.govnih.gov

In cardiomyocytes, GLP-1 receptor activation has been shown to have protective effects. nih.govspandidos-publications.com These include reducing apoptosis (programmed cell death) and improving cardiac function in models of cardiac injury. nih.govspandidos-publications.com The signaling pathways involved in these protective effects include the PI3K/Akt and MAPK pathways. spandidos-publications.comcdnsciencepub.com

In endothelial cells, which line the interior surface of blood vessels, GLP-1 receptor agonists can improve endothelial function. nih.gov They have been shown to increase the production of nitric oxide (NO), a key molecule involved in vasodilation and maintaining vascular health. nih.gov This effect is mediated through the activation of the AMPK signaling pathway. nih.gov By improving endothelial function and reducing inflammation, GLP-1 receptor agonists may help to attenuate the development of atherosclerosis. nih.gov

Regulation of Gene Expression and Transcriptional Networks by GLP-1 Receptor Agonist 9

Activation of the GLP-1 receptor by this compound initiates a cascade of intracellular signaling events that profoundly influence gene expression and transcriptional networks in various cell types. This regulation is central to the pleiotropic effects of the agonist, extending beyond glycemic control to encompass cellular processes such as proliferation, apoptosis, and inflammation. The transcriptional changes are mediated through the modulation of key transcription factors and epigenetic modifications, leading to altered expression of genes involved in a wide array of biological functions.

Studies have demonstrated that GLP-1 receptor agonists can selectively modulate the expression of genes associated with pancreatitis. diabetesjournals.org For instance, in pancreatic tissue, treatment with these agonists leads to changes in the mRNA levels of genes such as the suppressor of cytokine signaling (SOCS)-3 and STAT3. diabetesjournals.org Furthermore, in the context of vascular health, GLP-1 receptor agonists have been shown to prevent changes in gene expression induced by high glucose, such as the upregulation of NF-κB and the reduction of SOD2 expression in human aortic endothelial cells. nih.gov This highlights the ability of GLP-1 receptor activation to counteract detrimental gene expression patterns associated with diabetic complications. nih.gov

Network pharmacology approaches have been employed to elucidate the broader impact of GLP-1 receptor agonists on transcriptional networks. These studies have identified numerous target genes and pathways that are modulated by these agonists, providing a systems-level understanding of their mechanisms of action. frontiersin.org For example, analysis of adipose tissue from mice treated with a GLP-1 receptor agonist revealed differential expression of hundreds of genes, indicating a significant impact on metabolic and inflammatory pathways within this tissue. frontiersin.org

Transcription Factor Modulation (e.g., CREB, PDX-1, FoxO1, MafA)

The effects of this compound on gene expression are largely mediated through the regulation of specific transcription factors. These proteins bind to DNA and control the rate of transcription of genetic information from DNA to messenger RNA.

CREB (cAMP response element-binding protein): Upon binding of this compound to its receptor, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates CREB. nih.govnih.gov Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby stimulating their transcription. CREB is a crucial mediator of GLP-1's effects on cell survival and function in various cell types, including pancreatic beta-cells and neurons. researchgate.net

PDX-1 (Pancreatic and duodenal homeobox 1): PDX-1 is a key transcription factor for pancreatic development and beta-cell function, playing a vital role in insulin gene transcription. GLP-1 receptor activation is known to increase the expression and activity of PDX-1. researchgate.net This effect is, in part, mediated by the inhibition of the transcription factor FoxO1. nih.gov By promoting PDX-1 activity, this compound supports the function and health of pancreatic beta-cells.

FoxO1 (Forkhead box protein O1): FoxO1 is a transcription factor that is negatively regulated by the insulin signaling pathway and also by GLP-1 receptor activation. nih.gov GLP-1 receptor agonists promote the phosphorylation of FoxO1, which leads to its exclusion from the nucleus and subsequent inhibition of its transcriptional activity. nih.gov The inhibition of FoxO1 is a key mechanism through which this compound promotes beta-cell proliferation and survival, as FoxO1 typically promotes the transcription of genes involved in apoptosis and cell cycle arrest. nih.govglucagon.com Furthermore, GLP-1 has been shown to inhibit the binding of FoxO1 to the promoters of both the PDX-1 and Foxa2 genes, thereby increasing their expression. nih.gov

MafA (V-maf musculoaponeurotic fibrosarcoma oncogene homolog A): MafA is a potent transcriptional activator of the insulin gene and is crucial for mature beta-cell function. Research indicates that the MafA-target gene PPP1R1A is involved in the GLP-1 receptor-mediated amplification of glucose-stimulated insulin secretion in beta-cells. nih.gov

Table 1: Key Transcription Factors Modulated by this compound

Transcription Factor Effect of this compound Key Downstream Effects
CREB Activation via PKA-mediated phosphorylation Promotes cell survival and function
PDX-1 Increased expression and activity Enhances insulin gene transcription and beta-cell function
FoxO1 Inhibition via phosphorylation and nuclear exclusion Promotes beta-cell proliferation and survival; increases PDX-1 and Foxa2 expression
MafA Indirect modulation Contributes to the amplification of glucose-stimulated insulin secretion

Cellular Processes Impacted by this compound (e.g., Proliferation, Apoptosis, Autophagy)

The modulation of gene expression and transcriptional networks by this compound has significant consequences for fundamental cellular processes, including proliferation, apoptosis, and autophagy.

Proliferation: this compound has been shown to stimulate the proliferation of various cell types, most notably pancreatic beta-cells. researchgate.netresearchgate.net This proliferative effect is a key component of its ability to preserve and potentially enhance beta-cell mass. glucagon.com The signaling pathways involved in this process include the activation of protein kinase B (Akt) and protein kinase C zeta. researchgate.net In human neuroblastoma cells, GLP-1 receptor activation has also been demonstrated to stimulate cell proliferation, suggesting a potential role in neurogenesis. johnshopkins.edu

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. This compound has demonstrated potent anti-apoptotic effects in a variety of cell types. researchgate.net In pancreatic beta-cells, it protects against apoptosis induced by various stressors, thereby contributing to the maintenance of beta-cell mass. glucagon.com Similarly, in neuronal cells, GLP-1 receptor agonists have been shown to protect against cell death induced by oxidative stress. johnshopkins.edu This neuroprotective effect is mediated, in part, by the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. johnshopkins.edu

Autophagy: Autophagy is a cellular process of self-digestion, where the cell degrades and recycles its own components. This process is essential for cellular health and survival. The effects of this compound on autophagy appear to be context-dependent. In some settings, such as in pulmonary arterial smooth muscle cells, a GLP-1 receptor agonist has been shown to inhibit autophagy. nih.gov This inhibition was associated with a reduction in the expression of autophagy-related proteins such as Atg-5, Atg-7, and Beclin-1, and was linked to a decrease in cell proliferation. nih.gov

Table 3: Impact of this compound on Cellular Processes

Cellular Process Effect of this compound Key Mechanisms and Cellular Context
Proliferation Stimulatory Promotes pancreatic beta-cell and neuronal cell proliferation via pathways including Akt and PKC zeta activation. researchgate.netjohnshopkins.edu
Apoptosis Inhibitory Protects pancreatic beta-cells and neurons from cell death by modulating pro- and anti-apoptotic proteins. glucagon.comjohnshopkins.edu
Autophagy Modulatory (often inhibitory) Can inhibit autophagy in certain cell types, such as pulmonary arterial smooth muscle cells, by downregulating key autophagy-related proteins. nih.gov

Preclinical Pharmacological Investigations of Glp 1 Receptor Agonist 9 Non Human Models

In Vitro Potency and Efficacy Assessments

Receptor Activation Assays (e.g., cAMP accumulation, Ca2+ flux)

The initial characterization of GLP-1 Receptor Agonist 9 involves assessing its ability to activate the glucagon-like peptide-1 receptor (GLP-1R) in engineered cell lines. Activation of the GLP-1R, a Gs-coupled G protein-coupled receptor (GPCR), classically leads to the stimulation of adenylyl cyclase and a subsequent increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). eurofinsdiscovery.comnih.gov This is a primary mechanism driving the therapeutic effects of GLP-1R activation. nih.gov

In vitro studies using cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1R are standard. nih.govdiscoverx.com In these assays, this compound demonstrates potent, concentration-dependent stimulation of cAMP production. nih.gov The potency of the agonist is typically quantified by its half-maximal effective concentration (EC50). Some novel agonists show a bias towards cAMP signaling with minimal recruitment of β-arrestin, a characteristic that may correlate with improved in vivo efficacy. nih.govpreprints.org

Beyond cAMP, GLP-1R activation can also induce transient increases in intracellular calcium concentration ([Ca2+]i). frontiersin.org This is another important signaling pathway in pancreatic beta cells that contributes to insulin (B600854) secretion. Calcium imaging assays in rat pancreatic β cells or other GLP-1R-expressing cells show that this compound robustly elevates [Ca2+]i, confirming its functional agonism at the receptor through multiple signaling cascades. frontiersin.org

Table 1: In Vitro Receptor Activation Profile of this compound

Cell-Based Functional Assays (e.g., Glucose-Stimulated Insulin Secretion from Rodent/Human Islets in vitro)

A critical functional outcome of GLP-1R activation is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells. nih.gov Preclinical evaluation of this compound confirms this key mechanistic action using isolated pancreatic islets from rodents (e.g., Wistar or Sprague-Dawley rats) and, importantly, from human donors. nih.govfrontiersin.org

In static incubation assays, islets are exposed to the agonist across a range of glucose concentrations. These studies consistently show that this compound has no effect on insulin secretion at low, basal glucose levels (e.g., 2.8 mM). nih.govfrontiersin.org However, in the presence of high glucose concentrations (e.g., 8.3 mM to 16.7 mM), the agonist causes a robust, dose-dependent increase in insulin release. nih.govfrontiersin.org This glucose-dependent activity is a hallmark of the incretin (B1656795) effect and underscores the physiological relevance of the agonist's action. nih.gov The insulinotropic effect is blocked by co-incubation with a GLP-1R antagonist, such as exendin (9-39), confirming the specificity of the action is mediated through the GLP-1 receptor. frontiersin.orgresearchgate.net

Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Rat Islets

In Vivo Mechanistic Studies in Animal Models (e.g., Rodents)

Glucose Homeostasis Modulation in Non-Diabetic Models

In vivo studies in healthy, non-diabetic rodent models are essential to confirm that the in vitro effects on insulin secretion translate to improved glucose control. This compound demonstrates significant effects on glucose homeostasis. nih.gov When administered to mice prior to an oral or intraperitoneal glucose tolerance test (OGTT or IPGTT), the agonist leads to a marked improvement in glucose tolerance, characterized by a lower peak in blood glucose and a faster return to baseline levels compared to vehicle-treated controls. jci.orgresearchgate.net

This glucoregulatory effect is primarily driven by the enhancement of insulin secretion. jci.org The importance of pancreatic GLP-1R signaling for this effect has been demonstrated in genetic mouse models. For instance, in mice lacking the GLP-1 receptor (Glp1r-/-), the glucose-lowering effects of agonists are abolished. jci.org These findings confirm that this compound's primary in vivo mechanism for improving glucose homeostasis is through direct activation of pancreatic GLP-1 receptors. jci.org

Table 3: In Vivo Effects of this compound on Glucose Tolerance in Mice

Metabolic Regulation Beyond Glucose (e.g., Lipid Metabolism, Energy Expenditure)

The metabolic benefits of GLP-1R activation extend beyond glycemic control to include regulation of lipid metabolism and energy expenditure. nih.gov In preclinical animal models, such as diet-induced obese (DIO) mice, chronic administration of this compound leads to improvements in lipid profiles. nih.govfrontiersin.org Studies show that GLP-1R activation can reduce hepatic triglyceride content and decrease the synthesis of very-low-density lipoprotein (VLDL) in the liver. glucagon.com Furthermore, GLP-1R signaling is crucial for the regulation of intestinal chylomicron synthesis, and agonists can reduce postprandial lipoprotein levels. glucagon.comresearchgate.net

Table 4: Effects of this compound on Non-Glucose Metabolic Parameters in Rodents

Physiological Endpoint Analysis Related to Receptor Activation

Activation of GLP-1 receptors in various tissues leads to a range of physiological effects that contribute to metabolic improvements. One of the most well-characterized effects is the delay of gastric emptying. nih.govoup.com By slowing the rate at which food leaves the stomach, this compound helps to reduce postprandial glucose excursions. nih.gov This action is mediated by GLP-1 receptors in the gastrointestinal tract and nervous system. oup.com

Table 5: Key Physiological Endpoints Modulated by this compound in Animal Models

Advanced Methodologies in Glp 1 Receptor Agonist Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to the iterative process of drug discovery, providing a framework to understand how specific chemical structures correlate with biological activity. In the context of GLP-1 receptor agonists, these studies have been instrumental in optimizing peptide and small-molecule candidates.

Systematic SAR studies on ultra-short GLP-1 peptide analogs have offered a granular understanding of the contributions of individual amino acid residues to agonist potency. For instance, Ala-scanning mutagenesis, where individual amino acids are replaced by alanine, has been a key technique. Early Ala-scanning studies on the full-length GLP-1 identified that substitutions at His¹, Gly⁴, and Asp⁹ resulted in a significant decrease in agonist potency by over 1000-fold. mdpi.com In contrast, substitutions at other positions, such as Phe⁶, had a more minimal impact on potency. mdpi.com These studies have highlighted the critical residues for the biological activity of GLP-1. mdpi.comresearchgate.net

Further SAR investigations on an 11-mer peptide template revealed that substituting certain residues with 2-aminoisobutyric acid (Aib), a residue known to induce helical bias, could dramatically affect potency. mdpi.com For example, Aib substitution for Gly⁴, Phe⁶, Thr⁷, Ser⁸, Asp⁹, and Bip¹⁰ led to a decrease in potency of 100-fold or more. mdpi.com Conversely, substitutions at His¹, Glu³, Gly⁴, and Thr⁵ with Aib resulted in a less than 100-fold decrease in potency. mdpi.com

Building on these empirical observations, QSAR models have been developed to mathematically describe the relationship between the chemical structure and biological activity. mdpi.comnih.gov These computational models analyze findings from SAR studies to predict the potency of novel compounds, thereby guiding the design of new analogs with improved therapeutic profiles. mdpi.comnih.govbohrium.com

Table 1: Impact of Alanine Substitution on GLP-1 Receptor Agonist Potency

Substituted Residue Fold Decrease in Potency Reference
His¹ >1000 mdpi.com
Gly⁴ >1000 mdpi.com
Asp⁹ >1000 mdpi.com
Phe⁶ ~10 mdpi.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in GLP-1 receptor agonist research, offering insights into the dynamic nature of ligand-receptor interactions at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations are routinely employed to predict and analyze the binding of agonists to the GLP-1 receptor (GLP-1R). dtu.dknih.govrsc.org

Molecular docking studies are utilized to predict the preferred orientation of a ligand when bound to a receptor. dtu.dknih.gov For small-molecule agonists, docking studies have revealed that hydrophobic interactions, such as pi-pi stacking, play a crucial role in the stability of the ligand-receptor complex. dtu.dknih.gov These computational predictions are often validated against experimental data and can guide the synthesis of new compounds with improved binding affinities. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex, simulating the movement of atoms over time. nih.govnih.gov These simulations can reveal previously unobserved interactions that are important for receptor activation. nih.gov For example, MD simulations of the GLP-1R in complex with the G protein-biased agonist Exendin P5 have elucidated a novel mechanism of conformational transduction, where the unique N-terminal sequence of the agonist propagates the binding signal across the transmembrane domain to enhance G protein coupling. nih.gov Furthermore, MD simulations have been used to study the intrinsic stability and binding mechanisms of various small-molecule agonists with the extracellular domain of the GLP-1R. dtu.dknih.gov

Homology modeling is another critical computational technique, particularly when experimental structures of the receptor are unavailable. rsc.orgtandfonline.com By using the known structures of related proteins as templates, researchers can build three-dimensional models of the GLP-1R. researchgate.net These models have been instrumental in predicting the binding modes of various agonists, including GLP-1, Boc5, and Cpd1, and have been validated by subsequent experimental structure determinations. researchgate.net

Receptor Mutagenesis and Domain Deletion Analysis

Receptor mutagenesis and domain deletion analysis are powerful experimental techniques used to pinpoint the specific amino acid residues and protein domains that are critical for ligand binding and receptor activation. By systematically altering the receptor's structure, researchers can directly assess the functional consequences of these changes.

Site-directed mutagenesis, which involves changing specific amino acids within the receptor, has been extensively used to map the binding site of GLP-1R agonists. cornell.edu These studies have identified key residues in the extracellular loops (ECLs) of the receptor that are involved in the interaction between the extracellular domain (ECD) and the transmembrane domain (TMD). nih.gov For instance, mutagenesis studies have highlighted nine specific sites on the GLP-1R that are important for peptide agonist binding and/or activation. cornell.edu

Domain deletion analysis involves removing entire domains of the receptor to understand their role in its function. This approach has been crucial in confirming the "two-domain" binding model for class B GPCRs like the GLP-1R. acs.org In this model, the C-terminal portion of the peptide agonist binds to the large N-terminal extracellular domain (ECD) of the receptor, while the N-terminus of the peptide interacts with the transmembrane domain and extracellular loops to trigger receptor activation. acs.org Studies have shown that the N-terminal ECD of the GLP-1 receptor is a major determinant of ligand selectivity. nih.gov

Phage Display and High-Throughput Screening Techniques for Agonist Discovery

The discovery of novel GLP-1 receptor agonists has been accelerated by the use of phage display and high-throughput screening (HTS) techniques. These methods allow for the rapid screening of vast libraries of molecules to identify promising new drug candidates.

Phage display is a powerful technique for discovering novel peptides and antibodies that bind to a specific target. In the context of GLP-1R research, phage-displayed peptide libraries have been used to identify co-agonists that can activate both the glucagon (B607659) receptor (GCGR) and the GLP-1R. irbm.comnih.govresearchgate.net In one study, after several rounds of selection on cells overexpressing both receptors, 7.5% of the selected clones were identified as dual GLP1R/GCGR co-agonists. irbm.comnih.govresearchgate.net This approach has led to the identification of potent co-agonists with EC50 values in the picomolar range. irbm.comnih.gov

High-throughput screening (HTS) allows for the automated testing of large numbers of compounds for their ability to activate the GLP-1R. nih.govresearchgate.net One innovative HTS assay utilizes a recombinant cell line where the GLP-1 receptor is labeled with Green Fluorescent Protein (GFP). nih.govresearchgate.net Upon agonist binding and receptor activation, the fluorescently tagged receptors internalize, forming aggregates that can be quantified using high-content imaging systems. nih.govresearchgate.net This method has been successfully used to screen crude extracts from Chinese herbs to identify new active ingredients with GLP-1R agonist activity. nih.gov Virtual screening, a computational HTS method, has also been employed to screen millions of compounds in silico to identify potential small-molecule agonists. digitellinc.com

Table 2: Outcomes of Phage Display Selection for GLP1R/GCGR Co-agonists

Selection Outcome Percentage of Clones Reference
Dual GLP1R/GCGR Co-agonists 7.5% irbm.comnih.govresearchgate.net
Single Receptor Agonists 1.53% irbm.comnih.gov

Biophysical Techniques for Ligand-Receptor Interaction Analysis

A variety of biophysical techniques are employed to provide detailed, quantitative information about the interactions between GLP-1 receptor agonists and the receptor itself. These methods are crucial for understanding the kinetics and thermodynamics of binding, as well as the structural basis of receptor activation.

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large, dynamic macromolecular complexes like GPCRs in their active state. nih.govmonash.edu Cryo-EM has been used to solve the structure of the activated GLP-1R in complex with its cognate peptide and the Gs protein. nih.govmonash.eduportlandpress.commonash.edu These structures provide a detailed snapshot of the activated receptor, revealing how the agonist peptide is clasped between the N-terminal domain and the transmembrane core, and how conformational changes in the receptor accommodate G protein binding. monash.edu Cryo-EM has also been instrumental in characterizing the binding mode of small-molecule agonists to the GLP-1R. portlandpress.comresearchgate.net

Förster Resonance Energy Transfer (FRET) is a technique that can measure the distance between two fluorescent molecules. In GLP-1R research, FRET-based assays are used to monitor receptor activation and downstream signaling events in real-time. nih.govupstate.edu For example, FRET biosensors that detect changes in intracellular cyclic AMP (cAMP) levels are used as a readout for GLP-1R activation. nih.govupstate.edu Time-resolved FRET (TR-FRET) has also been used to study receptor internalization, a key aspect of agonist-induced signaling. acs.orgbham.ac.uk

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions. aau.dknih.gov SPR has been used to characterize the binding of anti-GLP-1 antibodies, providing detailed information on their association and dissociation rates. aau.dknih.gov This information is valuable for the development of immunoassays and for understanding the thermodynamics of the antibody-ligand interaction. aau.dknih.gov

Table 3: Association and Dissociation Rates of Anti-GLP-1 Antibodies Determined by SPR

Temperature (°C) Association Rate (M⁻¹s⁻¹) Dissociation Rate (s⁻¹) Affinity (nM) Reference
12 1.01 x 10³ - 4.54 x 10³ 3.56 x 10⁻⁵ - 1.56 x 10⁻³ 35.2 - 344 aau.dknih.gov
25 1.01 x 10³ - 4.54 x 10³ 3.56 x 10⁻⁵ - 1.56 x 10⁻³ 35.2 - 344 aau.dknih.gov
40 1.01 x 10³ - 4.54 x 10³ 3.56 x 10⁻⁵ - 1.56 x 10⁻³ 35.2 - 344 aau.dknih.gov

Comparative Pharmacology and Receptor Bias of Glp 1 Receptor Agonist 9

Agonist Bias in Signaling Pathways (e.g., G protein vs. Beta-Arrestin Bias)

Upon activation, the GLP-1R can initiate signaling through multiple intracellular pathways. The canonical pathway involves the coupling of the receptor to Gαs proteins, leading to the production of cyclic AMP (cAMP), a critical second messenger for insulin (B600854) secretion. wisc.eduoup.com However, the receptor also interacts with other effectors, including β-arrestin-1 and β-arrestin-2. wisc.edunih.gov These β-arrestin proteins are involved in receptor desensitization, internalization, and can also act as scaffolds for G protein-independent signaling. nih.govwisc.edu

GLP-1 Receptor Agonist 9 has been characterized as a β-arrestin-biased agonist. wisc.eduacs.org This designation means that when compared to the endogenous GLP-1, Agonist 9 shows a preference for recruiting β-arrestin over activating G protein-mediated signaling. acs.org This bias is often achieved through specific structural modifications of the peptide backbone, such as the substitution of native α-amino acid residues with β-amino acid residues. wisc.eduacs.orgsemanticscholar.org These changes can alter the conformation the receptor adopts upon ligand binding, thereby favoring interaction with one set of intracellular partners over another. nih.gov

Table 1: Comparative Signaling Bias Profile
LigandPrimary Signaling Pathway ActivatedBias ProfileRelative Efficacy (cAMP Production)Relative Efficacy (β-Arrestin Recruitment)
Endogenous GLP-1G protein (cAMP)Balanced/Slight G protein biasHighModerate
This compoundβ-Arrestinβ-Arrestin BiasedLow to ModerateModerate to High
Exendin-4 (B13836491)G protein (cAMP)Slight β-Arrestin bias vs. GLP-1HighHigh

Differential Effects Compared to Endogenous GLP-1 and Other Agonists

The distinct signaling profile of this compound translates into differential cellular and physiological effects when compared to the balanced signaling of endogenous GLP-1 or other clinically used agonists like exendin-4. researchgate.netnih.gov Endogenous GLP-1 is a potent stimulator of glucose-dependent insulin secretion, an effect largely driven by the G protein-cAMP pathway. oup.comwikipedia.org Synthetic agonists that are either balanced or G protein-biased tend to be highly effective at glycemic control. nih.govnih.gov

In contrast, the β-arrestin bias of Agonist 9 suggests a different therapeutic profile. While it may have a less potent direct effect on insulin secretion due to its reduced ability to stimulate cAMP production, the enhanced recruitment of β-arrestin could modulate other cellular processes. wisc.edunih.gov For instance, β-arrestin pathways are linked to receptor internalization and trafficking, which can influence the duration and location of signaling. nih.gov G protein-biased agonists have been suggested to achieve enhanced efficacy by avoiding the receptor desensitization and downregulation that is partly mediated by β-arrestin. nih.govnih.gov Conversely, a β-arrestin-biased agonist like Agonist 9 might promote receptor internalization, a mechanism whose full physiological consequences are still under investigation. wisc.edu

Compared to other agonists such as exendin-4, which itself shows some bias toward β-arrestin recruitment relative to GLP-1, Agonist 9 is designed to exhibit a much stronger preference. wisc.edu This pronounced bias makes it a valuable research tool for dissecting the specific roles of the β-arrestin pathway in GLP-1R function. acs.org

Table 2: Functional Comparison of GLP-1 Receptor Agonists
FeatureEndogenous GLP-1This compound (Theoretical)Other Synthetic Agonists (e.g., Liraglutide (B1674861), Semaglutide)
Signaling BiasBalancedβ-Arrestin BiasedGenerally Balanced or G protein Biased
Primary Therapeutic EffectPotent glucose-loweringModulated; potential for distinct effects on receptor trafficking and long-term signalingPotent glucose-lowering and weight loss
Receptor InternalizationModeratePotentially HighVariable; some are designed to minimize internalization
Degradation by DPP-4RapidResistantResistant

Influence of Receptor Polymorphisms on Agonist 9 Activity

The human GLP-1R gene is known to have several single nucleotide polymorphisms (SNPs) that can result in amino acid changes in the receptor protein. oup.comnih.gov These genetic variations can alter receptor function, including ligand binding, signaling capacity, and expression on the cell surface. researchgate.netnih.gov The activity of any GLP-1R agonist, including the biased Agonist 9, could theoretically be impacted by these polymorphisms. researchgate.netmedrxiv.org

For example, studies have identified specific GLP-1R variants, such as the Met149 variant, which show reduced binding affinity and responsiveness to endogenous GLP-1. oup.comnih.gov It is plausible that such a polymorphism, which affects the receptor's structure, could differentially impact the binding and signaling of a structurally distinct, biased agonist like Agonist 9. The conformational selectivity that underlies the biased signaling of Agonist 9 might be particularly sensitive to changes in receptor structure caused by SNPs. A polymorphism could potentially amplify, diminish, or even switch the signaling bias of the agonist, leading to varied therapeutic responses in individuals carrying the variant. researchgate.net This highlights the potential for pharmacogenomics in personalizing therapies based on an individual's GLP-1R genotype. oup.commedrxiv.org

Multi-Agonist Strategies (e.g., GLP-1/GIP/Glucagon (B607659) Co-agonism, theoretical aspects)

A leading-edge approach in metabolic drug development is the creation of unimolecular multi-agonists that target two or three different receptors simultaneously, such as the receptors for GLP-1, glucose-dependent insulinotropic polypeptide (GIP), and glucagon. nih.govmdpi.comoup.com These multi-agonist strategies aim to produce synergistic effects on weight loss and glycemic control that surpass what can be achieved with a single-receptor agonist. nih.govresearchgate.net

Future Research Directions and Mechanistic Insights

Elucidating Novel GLP-1 Receptor Signaling Partners and Downstream Effectors

The canonical signaling pathway for GLP-1 receptor (GLP-1R) activation involves the coupling to Gαs proteins, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). nih.gov However, evidence suggests a more complex and pleiotropic signaling network. Upon binding of an agonist like GLP-1 receptor agonist 9, the receptor can also engage other G proteins, including Gαq, Gαi, and Gαo, as well as β-arrestin 1 and β-arrestin 2. nih.gov

Future research will focus on identifying and characterizing novel interacting proteins that modulate GLP-1R signaling. For instance, recent studies have identified proteins such as SLC15A4, APLP1, and AP2M1 as potential negative regulators of GLP-1R activity. scholaris.ca Knockdown of these interactors has been shown to enhance GLP-1-stimulated insulin (B600854) secretion, suggesting they could be targets for novel therapeutic strategies to amplify the effects of agonists like this compound. scholaris.ca

Further investigation into the downstream effectors of these alternative signaling pathways is crucial. For example, GLP-1-mediated phosphorylation of ERK1/2 is known to be dependent on both G protein and β-arrestin activity. nih.gov Understanding how different agonists, including potentially biased agonists developed from insights from this compound, can selectively activate these pathways will be key to developing drugs with more targeted physiological effects.

Table 1: Key Signaling Partners and Downstream Effectors of the GLP-1 Receptor

Signaling PartnerDownstream Effector(s)Potential Physiological Outcome
GαsAdenylate Cyclase, cAMP, PKA, Epac2Enhanced insulin secretion, β-cell survival mdpi.com
Gαq, Gαi/oIntracellular Calcium Mobilization, ERK1/2 PhosphorylationCell-type specific responses
β-arrestin 1/2ERK1/2, MAPKsModulation of cell proliferation and apoptosis nih.gov
Novel Interactors (e.g., SLC15A4, APLP1, AP2M1)-Suppression of GLP-1R signaling scholaris.ca

Investigating Long-Term Molecular Adaptations to this compound Activation

The sustained activation of the GLP-1R by long-acting agonists raises questions about the long-term molecular adaptations within target cells. Chronic exposure to agonists can lead to receptor desensitization, downregulation, and tachyphylaxis, which may impact therapeutic efficacy over time. Research is needed to understand the molecular mechanisms driving these adaptive responses.

Studies investigating prenatal exposure to GLP-1R agonists have shown few long-term behavioral changes in offspring, suggesting a complex and context-dependent adaptive response. nih.gov Future research should focus on the epigenetic modifications, changes in gene expression, and alterations in protein-protein interaction networks that occur in response to prolonged activation by this compound. Understanding these adaptations will be critical for optimizing long-term treatment strategies and potentially developing strategies to mitigate undesirable adaptive responses.

Exploring the Role of this compound in Specific Cellular Microenvironments

The physiological effects of GLP-1 receptor agonists are not solely determined by their interaction with the receptor on a single cell type but are also influenced by the specific cellular microenvironment. The GLP-1R is expressed in various organs, including the pancreas, brain, heart, and kidneys, where its activation can have distinct effects.

Future investigations should aim to dissect the role of this compound in these diverse microenvironments. For example, in pancreatic islets, the interplay between β-cells, α-cells, and δ-cells in response to GLP-1R activation is a key area of study. In the central nervous system, understanding how this compound modulates neural circuits involved in appetite and reward is crucial for its application in weight management. nih.gov Furthermore, the impact of GLP-1R activation on immune cells within these microenvironments is an emerging area of interest, with potential implications for inflammatory and autoimmune diseases.

Potential for Rational Design of Next-Generation GLP-1 Receptor Modulators Based on Agonist 9 Insights

Insights into the structure-activity relationship of this compound and its interaction with the GLP-1R can pave the way for the rational design of next-generation modulators with tailored properties. This includes the development of biased agonists that preferentially activate specific downstream signaling pathways. For example, a Gs-biased agonist might offer improved glycemic control with a better side-effect profile. mdpi.com

The design of multi-receptor agonists, such as GLP-1/GIP/Gcg triagonists, represents another promising avenue. nih.govbohrium.com These molecules aim to produce synergistic effects by engaging multiple hormonal pathways involved in metabolic regulation. nih.gov Furthermore, the discovery of allosteric modulators that bind to sites on the receptor distinct from the orthosteric binding site of GLP-1 offers new opportunities for fine-tuning receptor activity. mdpi.com Structure-based and ligand-based virtual screening methods are being employed to identify novel positive and negative allosteric modulators. mdpi.com

Table 2: Strategies for Next-Generation GLP-1 Receptor Modulators

Modulator TypeDesign PrinciplePotential Advantage
Biased AgonistsPreferential activation of specific signaling pathways (e.g., Gs over β-arrestin)Improved therapeutic window and reduced side effects
Multi-receptor AgonistsCo-activation of GLP-1R with other receptors (e.g., GIPR, GCGR)Synergistic metabolic benefits
Allosteric ModulatorsBinding to a non-orthosteric site to modulate agonist affinity and/or efficacyFine-tuned control of receptor function

Methodological Advancements for Comprehensive Agonist Characterization

A deeper understanding of the molecular pharmacology of this compound and future modulators will require the application of advanced methodological approaches. High-resolution structural techniques, such as cryo-electron microscopy (cryo-EM), are providing unprecedented insights into the conformational changes of the GLP-1R upon ligand binding and G protein engagement. nih.gov

In addition, sophisticated cell-based assays are needed to comprehensively profile the signaling bias of different agonists. This includes measuring not only cAMP production but also β-arrestin recruitment, intracellular calcium mobilization, and the phosphorylation of various downstream kinases. Combining these in vitro functional assays with in vivo studies in relevant animal models will be essential for translating molecular insights into therapeutic advancements.

Q & A

Q. How can researchers design experiments to characterize the pharmacokinetic and pharmacodynamic profiles of long-acting GLP-1 receptor agonists like GLP-1-IgG2σ-Fc?

  • Methodology : Use stable CHO cell lines for recombinant protein expression (e.g., GLP-1-IgG2σ-Fc) followed by purification and validation via Western blotting. Assess insulin secretion in glucose-dependent INS-1 cell assays and measure mRNA expression to confirm bioactivity. For pharmacokinetics, conduct studies in non-human primates (e.g., cynomolgus monkeys) to determine half-life and dose-response relationships .
  • Key Metrics : Dose-dependent insulin stimulation, half-life in vivo, and glucose tolerance in animal models (e.g., KKAy mice).

Q. What in vitro and in vivo models are optimal for evaluating the glucose-lowering efficacy of GLP-1 receptor agonists?

  • In Vitro : INS-1 β-cells for insulin secretion assays under varying glucose concentrations.
  • In Vivo :
  • Acute Models : Oral glucose tolerance tests (OGTT) in rodents to assess short-term glycemic control.
  • Chronic Models : KKAy mice (diabetes/obesity phenotype) for long-term glycemic and weight loss effects over 4+ weeks .
    • Considerations : Ensure species-specific receptor compatibility (e.g., humanized GLP-1R transgenic models) .

Q. How can structural modifications of GLP-1 analogs enhance receptor binding and metabolic stability?

  • Approach : Introduce mutations (e.g., A8G/G26E/R36G) to resist enzymatic degradation. Fuse with IgG-Fc domains to prolong half-life via reduced renal clearance and FcRN recycling .
  • Validation : Compare binding affinity (surface plasmon resonance) and in vivo stability (radiolabeled tracer studies) against native GLP-1 .

Advanced Research Questions

Q. How should researchers resolve contradictions in clinical data when combining GLP-1 receptor agonists with SGLT-2 inhibitors or basal insulin?

  • Case Study : SUSTAIN 9 trial data showed additive HbA1c reduction with GLP-1RA + SGLT-2 inhibitors, but no trials have tested SGLT-2 inhibitors added to existing GLP-1RA therapy.
  • Methodology :
  • Perform meta-regression to isolate confounding variables (e.g., baseline HbA1c, BMI).
  • Use pathway scenario analyses to model long-term outcomes (e.g., HbA1c reversion to baseline after insulin initiation) .
    • Limitations : Lack of real-world data on sequential therapy; prioritize stratified RCTs by background medications .

Q. What molecular mechanisms underlie the neuroprotective effects of GLP-1 receptor agonists in diabetes-related Alzheimer’s disease (AD)?

  • Hypothesis : GLP-1R activation modulates GSK-3β/PP2A equilibrium, reducing tau hyperphosphorylation.
  • Experimental Design :
  • Use neuronal cell lines (e.g., SH-SY5Y) with GLP-1RA treatment to measure GSK-3β inhibition (phosphorylation assays) and PP2A activation.
  • Validate in diabetic AD rodent models via behavioral tests and post-mortem brain analysis .
    • Advanced Tools : RNAi to silence GLP-1R or downstream targets (e.g., CREB, mTOR) to establish causality .

Q. How can computational methods optimize dual-target agonists (e.g., GLP-1/GIP) for enhanced efficacy?

  • Case Study : BGM0504, a dual GLP-1/GIP agonist, was refined using molecular dynamics simulations to balance receptor activation.
  • Workflow :

Perform homology modeling of GLP-1R and GIPR structures.

Use AI-driven docking studies to predict binding affinities.

Validate with in vitro cAMP assays and in vivo metabolic profiling .

  • Outcome Metrics : EC50 values for receptor activation, in vivo weight loss, and glycemic control in diabetic models .

Q. What strategies mitigate immunogenicity in long-acting GLP-1 receptor agonists?

  • Approach :
  • Compare Fc domain variants (e.g., IgG2σ vs. IgG4 ProAlaAla) to minimize FcγR binding and immune activation.
  • Monitor anti-drug antibodies (ADAs) in preclinical studies using ELISA or SPR .
    • Data Interpretation : Higher ADA rates in IgG4-based agonists (e.g., dulaglutide) vs. IgG2σ variants suggest Fc engineering impacts immunogenicity .

Methodological Challenges and Solutions

Q. How do researchers address heterogeneity in systematic reviews of GLP-1 receptor agonist efficacy?

  • Example : A 2023 meta-analysis (n=10 studies) faced variability in endpoints (HbA1c, weight loss) and comparator drugs.
  • Solutions :
  • Apply network meta-analysis to rank therapies by effect size.
  • Stratify by trial duration, patient demographics (e.g., BMI >30), and background therapies .
    • Reporting Standards : Follow PRISMA guidelines to document exclusion criteria (e.g., ineligible interventions, study design flaws) .

Q. What assays best identify allosteric modulators of GLP-1 receptors?

  • Protocol :
  • Use GLP-1 (9-36) amide (weak agonist) as a probe in high-throughput screening.
  • Measure cAMP accumulation in HEK-293 cells expressing GLP-1R.
  • Validate hits with calcium flux assays and Schild regression analysis to confirm allosteric vs. orthosteric binding .
    • Pitfalls : False positives from non-specific G protein-coupled receptor activation; include counter-screens with related receptors (e.g., glucagon receptor) .

Q. How are combination therapies (e.g., GLP-1RA + amylin analogs) tested for synergistic effects?

  • Trial Design : Phase 2 RCTs (e.g., CagriSema trial) using factorial designs to isolate individual vs. combined effects.
  • Endpoints : Composite outcomes (HbA1c reduction + weight loss) with adjusted statistical power for interaction effects .
  • Regulatory Considerations : Preclinical safety profiling for overlapping adverse effects (e.g., gastrointestinal tolerability) .

Tables for Key Data

Q. Table 1. Preclinical Pharmacokinetics of GLP-1-IgG2σ-Fc

ParameterCynomolgus MonkeyKKAy Mouse
Half-life (t1/2)57.1 ± 4.5 h120 h
Glucose ControlSustained ≥5 days≥7 days
Weight Loss OnsetN/ADay 23
Source:

Q. Table 2. Common Adverse Events in GLP-1RA Trials

EventIncidence Rate (%)Notes
Gastrointestinal20–40Dose-dependent, transient
Anti-Drug Antibodies5–15Higher with IgG4-Fc constructs
Hypoglycemia<5Rare in monotherapy
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.